Cas no 56795-92-7 (5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde)
5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
- 5-Benzyloxy-6-azaindole-3-carboxaldehyde
- 5-BENZYLOXY-1H-PYRROLO[2,3-C]PYRIDINE-3-CARBOXALDEHYDE
- 5-phenylmethoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
- 5-BENZYLOXY-1H-PYRROLO(2,3-C)PYRIDINE-3- CARBOXALDEHYDE, 97
- 5-(Phenylmethoxy)-1H-pyrrolo[2,3-c]pyridine-3-carboxaldehyde
- SCHEMBL1418984
- AKOS015892304
- DTXSID60408482
- MFCD00191784
- AMY7383
- A869844
- 5-Benzyloxy-1H-pyrrolo(2,3-c)pyridine-3-carboxaldehyde,97
- 56795-92-7
- 5-(benzyloxy)-1h-pyrrolo[2,3-c]pyridine-3-carboxaldehyde
- AS-40177
- 5-benzyloxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
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- MDL: MFCD00191784
- Inchi: 1S/C15H12N2O2/c18-9-12-7-16-14-8-17-15(6-13(12)14)19-10-11-4-2-1-3-5-11/h1-9,16H,10H2
- InChI Key: OZWLZROTVDCROC-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C1=CC2C(C=O)=CNC=2C=N1
Computed Properties
- Exact Mass: 252.09000
- Monoisotopic Mass: 252.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 305
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 4
- XLogP3: 2.2
- Topological Polar Surface Area: 55Ų
Experimental Properties
- Color/Form: Not available
- Density: 1.317
- Melting Point: 194-198 °C(lit.)
- Boiling Point: 479.5°Cat760mmHg
- Flash Point: 243.8°C
- Refractive Index: 1.706
- PSA: 54.98000
- LogP: 2.95440
- Solubility: Not available
- Sensitiveness: Air Sensitive
5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM149328-100mg |
5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde |
56795-92-7 | 95%+ | 100mg |
$158 | 2021-08-05 | |
| Chemenu | CM149328-250mg |
5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde |
56795-92-7 | 95%+ | 250mg |
$245 | 2021-08-05 | |
| Chemenu | CM149328-1g |
5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde |
56795-92-7 | 95%+ | 1g |
$490 | 2021-08-05 | |
| Fluorochem | 212066-250mg |
5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde |
56795-92-7 | 95% | 250mg |
£255.00 | 2022-02-28 | |
| Fluorochem | 212066-1g |
5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde |
56795-92-7 | 95% | 1g |
£635.00 | 2022-02-28 | |
| Chemenu | CM149328-1g |
5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde |
56795-92-7 | 95%+ | 1g |
$*** | 2023-05-30 | |
| abcr | AB176419-250 mg |
5-Benzyloxy-6-azaindole-3-carboxaldehyde, 96%; . |
56795-92-7 | 96% | 250 mg |
€112.90 | 2023-07-20 | |
| abcr | AB176419-1 g |
5-Benzyloxy-6-azaindole-3-carboxaldehyde, 96%; . |
56795-92-7 | 96% | 1 g |
€300.00 | 2023-07-20 | |
| Alichem | A029195275-1g |
5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde |
56795-92-7 | 96% | 1g |
$580.92 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1036156-100mg |
5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde |
56795-92-7 | 98% | 100mg |
¥679.00 | 2024-05-08 |
5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde Suppliers
5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on 5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Introduction to 5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde (CAS No. 56795-92-7)
5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, a compound with the CAS number 56795-92-7, is a versatile and intriguing molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrrolopyridines, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of 5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde make it an attractive candidate for various chemical and biological studies.
The molecular structure of 5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde consists of a pyrrolopyridine core with a benzyloxy substituent at the 5-position and an aldehyde functional group at the 3-position. The presence of these functional groups imparts distinct chemical properties and reactivity profiles to the molecule. The benzyloxy group is known for its electron-donating nature, which can influence the electronic distribution within the molecule and affect its interactions with biological targets. The aldehyde group, on the other hand, provides a reactive site for various chemical transformations and derivatizations.
In recent years, significant progress has been made in understanding the biological activities of 5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde. Studies have shown that this compound exhibits potent inhibitory activity against various enzymes and receptors, making it a valuable tool in drug discovery and development. For instance, research has demonstrated that 5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde can effectively inhibit the activity of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters such as serotonin and dopamine. This property makes it a potential candidate for the treatment of neurological disorders such as depression and Parkinson's disease.
Beyond its enzymatic inhibition properties, 5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde has also been explored for its anti-inflammatory and anti-cancer activities. Preclinical studies have shown that this compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been reported to exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. These findings highlight the multifaceted biological profile of 5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, making it a subject of ongoing research in multiple therapeutic areas.
The synthetic accessibility of 5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is another factor contributing to its appeal in chemical research. Various synthetic routes have been developed to prepare this compound efficiently and in high yields. One common approach involves the condensation of 4-benzyloxypyrole with an appropriate aldehyde followed by cyclization to form the pyrrolopyridine core. These synthetic methods provide researchers with the flexibility to introduce different substituents at various positions of the molecule, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.
In addition to its direct biological activities, 5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde serves as a valuable intermediate in the synthesis of more complex molecules with enhanced therapeutic potential. For example, it can be used as a building block in the construction of novel drug candidates with improved potency and selectivity. The ability to modify the structure through derivatization reactions allows for fine-tuning of pharmacokinetic properties such as solubility, stability, and bioavailability.
The safety profile of 5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is also an important consideration in its development as a pharmaceutical agent. Preclinical toxicology studies have indicated that this compound exhibits low toxicity at therapeutic concentrations. However, further investigations are necessary to fully understand its safety profile in humans. Ongoing clinical trials are aimed at evaluating the safety and efficacy of this compound in treating various diseases.
In conclusion, 5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde (CAS No. 56795-92-7) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, diverse biological activities, synthetic accessibility, and favorable safety profile make it an attractive candidate for further development as a therapeutic agent. As research continues to advance our understanding of this molecule, it is likely that new opportunities will emerge for its use in treating various medical conditions.
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